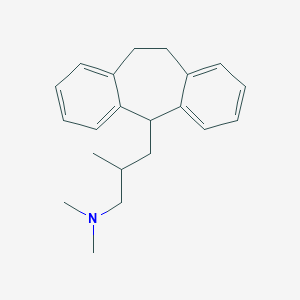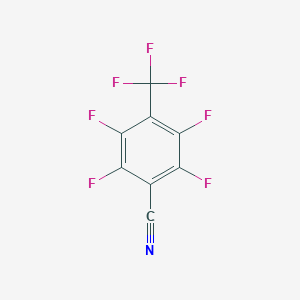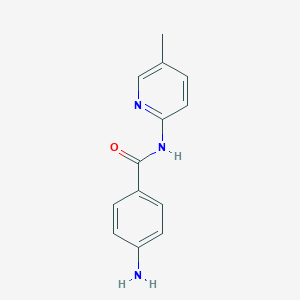![molecular formula C9H18N+ B090742 5-Azoniaspiro[4.5]decane CAS No. 177-38-8](/img/structure/B90742.png)
5-Azoniaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Azoniaspiro[4.5]decane, also known as ASD, is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is of interest due to its unique structural properties, which make it a valuable tool for studying various biochemical and physiological processes.
Applications De Recherche Scientifique
5-Azoniaspiro[4.5]decane has been found to have a variety of potential applications in scientific research. One of its primary uses is in the study of neurotransmitter release and uptake. 5-Azoniaspiro[4.5]decane has been shown to inhibit the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This makes 5-Azoniaspiro[4.5]decane a valuable tool for studying the role of these neurotransmitters in various physiological and behavioral processes.
Mécanisme D'action
The mechanism of action of 5-Azoniaspiro[4.5]decane is not fully understood, but it is believed to involve the inhibition of monoamine transporters. By inhibiting the reuptake of neurotransmitters, 5-Azoniaspiro[4.5]decane increases their availability in the brain, leading to changes in neuronal signaling and behavior.
Effets Biochimiques Et Physiologiques
5-Azoniaspiro[4.5]decane has been shown to have a variety of biochemical and physiological effects. In addition to its effects on neurotransmitter release and uptake, 5-Azoniaspiro[4.5]decane has also been found to modulate the activity of ion channels and receptors in the brain. This makes 5-Azoniaspiro[4.5]decane a valuable tool for studying the role of these proteins in various physiological and pathological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 5-Azoniaspiro[4.5]decane in lab experiments is its high potency and selectivity. 5-Azoniaspiro[4.5]decane has been shown to have a high affinity for monoamine transporters, making it a valuable tool for studying their function. However, one limitation of using 5-Azoniaspiro[4.5]decane is its potential for toxicity. While 5-Azoniaspiro[4.5]decane has been found to be relatively safe in animal studies, its long-term effects on human health are not yet fully understood.
Orientations Futures
There are many potential future directions for research involving 5-Azoniaspiro[4.5]decane. One area of interest is the development of new drugs based on the structure of 5-Azoniaspiro[4.5]decane. By modifying the structure of 5-Azoniaspiro[4.5]decane, researchers may be able to create more potent and selective drugs for the treatment of various neurological and psychiatric disorders. Another area of interest is the use of 5-Azoniaspiro[4.5]decane in combination with other drugs to enhance their efficacy. Finally, further research is needed to fully understand the long-term effects of 5-Azoniaspiro[4.5]decane on human health, as well as its potential for abuse and addiction.
In conclusion, 5-Azoniaspiro[4.5]decane is a valuable tool for studying various biochemical and physiological processes. Its unique structural properties make it a valuable tool for studying neurotransmitter release and uptake, ion channels and receptors in the brain. While there are limitations to its use, the potential applications of 5-Azoniaspiro[4.5]decane in scientific research are vast, and further research in this area is warranted.
Méthodes De Synthèse
The synthesis of 5-Azoniaspiro[4.5]decane involves the reaction of cyclohexanone with hydrazine hydrate in the presence of sulfuric acid. The resulting product is then treated with sodium hydroxide to form the final compound. This method has been optimized to produce high yields of pure 5-Azoniaspiro[4.5]decane, making it a reliable and efficient synthesis method for scientific research purposes.
Propriétés
Numéro CAS |
177-38-8 |
|---|---|
Nom du produit |
5-Azoniaspiro[4.5]decane |
Formule moléculaire |
C9H18N+ |
Poids moléculaire |
140.25 g/mol |
Nom IUPAC |
5-azoniaspiro[4.5]decane |
InChI |
InChI=1S/C9H18N/c1-2-6-10(7-3-1)8-4-5-9-10/h1-9H2/q+1 |
Clé InChI |
XEYHFNNNWRPOHF-UHFFFAOYSA-N |
SMILES |
C1CC[N+]2(CC1)CCCC2 |
SMILES canonique |
C1CC[N+]2(CC1)CCCC2 |
Synonymes |
5-Azoniaspiro[4.5]decane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)


![(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-17-(2-methylprop-2-enyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B90675.png)





